Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Description

Molecular Architecture and IUPAC Nomenclature

Systematic Identification

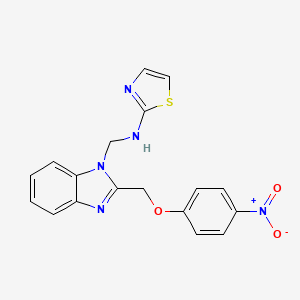

The compound’s IUPAC name, N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine, reflects its hierarchical construction. The benzimidazole core (C7H6N2) is fused at the 1- and 2-positions with a methylene bridge connecting to a thiazol-2-amine group and a p-nitrophenoxy methyl substituent. The molecular formula, C18H15N5O3S, corresponds to a molecular weight of 381.4 g/mol.

Table 1: Key structural components

| Component | Description | Position |

|---|---|---|

| Benzimidazole core | Bicyclic aromatic system (benzene + imidazole) | Central scaffold |

| p-Nitrophenoxy methyl | -O-C6H4-NO2 group | C2 of benzimidazole |

| Thiazol-2-aminomethyl | Thiazole ring with -NH2 substituent | N1 of benzimidazole |

The SMILES string C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-] encodes connectivity: the benzimidazole (positions 1–2) links to a methylene-bound thiazolylamine (N1) and a p-nitrophenoxy methyl group (C2).

Electronic Configuration

The p-nitrophenoxy group introduces strong electron-withdrawing effects via its nitro (-NO2) moiety, polarizing the benzimidazole-thiazole system. This is critical for π-π stacking interactions in crystalline states. The thiazole’s sulfur atom contributes to charge delocalization, as evidenced by its planar geometry in analogous compounds.

Properties

CAS No. |

84138-24-9 |

|---|---|

Molecular Formula |

C18H15N5O3S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H15N5O3S/c24-23(25)13-5-7-14(8-6-13)26-11-17-21-15-3-1-2-4-16(15)22(17)12-20-18-19-9-10-27-18/h1-10H,11-12H2,(H,19,20) |

InChI Key |

WZFPJMASKORCHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of the p-Nitrophenoxy Group: The p-nitrophenoxy group can be introduced through a nucleophilic substitution reaction, where a p-nitrophenol reacts with a suitable leaving group on the benzimidazole core.

Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached via a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable electrophilic site on the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the compound, potentially with modifications to the nitrophenoxy or thiazolylamino groups.

Reduction: Reduced derivatives, such as the conversion of nitro groups to amino groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties. A study evaluating various benzimidazole derivatives indicated that compounds similar to Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.27 µM to 5.95 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. In particular, studies have demonstrated that certain analogs possess cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For instance, compounds derived from benzimidazole showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as anticancer agents .

Anti-parasitic Activity

Benzimidazole derivatives are also recognized for their anti-parasitic effects. Compounds such as Albendazole and Mebendazole, which share structural similarities with the target compound, are widely used in treating parasitic infections. The unique functional groups in Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- may enhance its selectivity and potency against specific parasites .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- depends on its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues in Benzimidazole Derivatives

A critical comparison with structurally related benzimidazole derivatives reveals key differences in substituent effects and bioactivity:

Key Findings :

- Bioactivity: Unlike Lansoprazole derivatives (targeting gastric acid secretion), the thiazolylamino group in the target compound may confer antiparasitic or kinase-inhibitory activity, as seen in other thiazole-containing drugs .

- Synthetic Routes: The target compound’s synthesis likely involves multi-step nucleophilic substitutions, akin to methods used for 2-(2-benzimidazolylamino)-benzothiazoles (e.g., condensation of benzimidazole amines with thiazole aldehydes) .

Functional Group Analysis

- Thiazole vs. Benzothiazole: The thiazolylamino group in the target compound lacks the fused benzene ring present in benzothiazole derivatives (e.g., Merchán et al.’s compounds), reducing aromatic conjugation but increasing solubility .

- Nitro Group vs. Sulfonyl Group: The p-nitrophenoxy substituent may offer stronger electrophilic character compared to the sulfonyl group in USP31 compounds, influencing binding to biological targets like nitroreductases .

Pharmacological Potential

Biological Activity

Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- features a benzimidazole core with unique substitutions that enhance its pharmacological potential. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Benzimidazole

- Substituents :

- p-Nitrophenoxy group

- Thiazolylamino group

These substitutions contribute to the compound's reactivity and biological interactions.

Benzimidazole derivatives, including the specified compound, exhibit various mechanisms of action:

- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes involved in disease processes, such as kinases and polymerases.

- Receptor Binding : The presence of functional groups allows for effective binding to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : These compounds have demonstrated significant activity against a range of pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- are effective against human pathogenic microorganisms. The compound's structure may facilitate interactions with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

Benzimidazole derivatives are also investigated for their anticancer potential. The ability to inhibit specific kinases involved in cancer progression makes these compounds promising candidates for cancer therapy. For example, docking studies have revealed that similar benzimidazole compounds can bind effectively to the active sites of cancer-related enzymes .

Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. By inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX, these compounds may reduce inflammation in various disease models .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives:

- Antifungal Activity : A study evaluated a series of benzimidazole derivatives for antifungal properties, demonstrating significant efficacy against common fungal pathogens .

- Antiviral Activity : Research has indicated that certain benzimidazole derivatives exhibit antiviral activity against RNA viruses by inhibiting viral RNA synthesis .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzimidazole core can enhance biological activity significantly. For example, substituents at the 1-position can influence both potency and selectivity against target enzymes .

Comparative Analysis with Related Compounds

The following table summarizes some related benzimidazole derivatives and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiabendazole | Benzimidazole derivative | Anthelmintic |

| Omeprazole | Benzimidazole derivative | Proton pump inhibitor |

| Albendazole | Benzimidazole derivative | Antiparasitic |

| Mebendazole | Benzimidazole derivative | Antimicrobial |

The unique dual functional groups in Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- may offer enhanced selectivity and potency compared to these other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)benzimidazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via (i) Phillips-Ladenburg reaction , involving condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions, or (ii) multi-component reactions (MCRs) using aldehydes, amines, and thiols. For instance, base-promoted sequential MCRs enable the incorporation of thiazole and nitrophenoxy groups via nucleophilic substitution or alkylation steps . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., trifluoroacetic acid or K₂CO₃) to enhance yield and regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this benzimidazole derivative?

- Methodological Answer :

- ¹H/¹³C NMR : The nitrophenoxy methyl group exhibits characteristic aromatic proton signals at δ 7.5–8.5 ppm (para-substituted nitro group), while the thiazolylamino methyl group shows peaks near δ 3.5–4.5 ppm (N–CH₂–). Benzimidazole ring protons appear as multiplets in δ 7.0–7.8 ppm .

- IR : Stretching vibrations for C=N (benzimidazole) at ~1600 cm⁻¹, NO₂ (asymmetric/symmetric) at ~1520/1350 cm⁻¹, and C–S (thiazole) at ~680 cm⁻¹ confirm functional groups .

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do substituents like p-nitrophenoxy and thiazolylamino influence the compound’s bioactivity, particularly in antimicrobial or anticancer assays?

- Methodological Answer : The p-nitrophenoxy group enhances electron-withdrawing effects, improving membrane permeability and target binding (e.g., via nitroreductase activation in anaerobic microbes). The thiazolylamino moiety contributes to hydrogen bonding with biological targets (e.g., DNA topoisomerases or kinase ATP pockets). Structure-activity relationship (SAR) studies involve synthesizing analogs with halogenated or methylated aryl groups and evaluating minimum inhibitory concentrations (MICs) against Staphylococcus aureus or IC₅₀ values in cancer cell lines (e.g., MCF-7) .

Q. What computational strategies are employed to predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite): Docking into protein active sites (e.g., E. coli DNA gyrase) identifies key interactions, such as π-π stacking with benzimidazole and hydrogen bonds with thiazole NH .

- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How can researchers resolve contradictions in reaction outcomes between classical and modern multi-component syntheses?

- Methodological Answer : Discrepancies in yield or regioselectivity often arise from differences in substrate accessibility (e.g., steric hindrance in MCRs) or catalytic efficiency (e.g., acid vs. base conditions). Systematic analysis includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.